N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 338404-98-1
VCID: VC7140348
InChI: InChI=1S/C16H15NO5/c1-9(18)13-8-14(16(20)22-10(13)2)17-15(19)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,19)
SMILES: CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C
Molecular Formula: C16H15NO5
Molecular Weight: 301.298

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide

CAS No.: 338404-98-1

Cat. No.: VC7140348

Molecular Formula: C16H15NO5

Molecular Weight: 301.298

* For research use only. Not for human or veterinary use.

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide - 338404-98-1

Specification

CAS No. 338404-98-1
Molecular Formula C16H15NO5
Molecular Weight 301.298
IUPAC Name N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide
Standard InChI InChI=1S/C16H15NO5/c1-9(18)13-8-14(16(20)22-10(13)2)17-15(19)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,19)
Standard InChI Key NQSOSFGLMOMGKK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide belongs to the class of substituted pyrans, featuring a central 2H-pyran-2-one ring substituted at the 3-position with a 4-methoxybenzamide group and at the 5- and 6-positions with acetyl and methyl groups, respectively. The systematic IUPAC name reflects this substitution pattern, ensuring precise identification .

Table 1: Key Identifiers of N-(5-Acetyl-6-Methyl-2-Oxo-2H-Pyran-3-Yl)-4-Methoxybenzenecarboxamide

PropertyValueSource
CAS Registry Number338404-98-1
Molecular FormulaC16H15NO5\text{C}_{16}\text{H}_{15}\text{NO}_5
Molecular Weight301.29 g/mol
SynonymsN-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzamide

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s predicted boiling point of 537.3±50.0C537.3 \pm 50.0^\circ \text{C} and density of 1.29±0.1g/cm31.29 \pm 0.1 \, \text{g/cm}^3 suggest stability under high-temperature conditions and moderate compactness in the solid state . Its moderate logP\log P value (2.02) indicates balanced hydrophilicity and lipophilicity, making it suitable for both organic and aqueous reaction media .

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point537.3±50.0C537.3 \pm 50.0^\circ \text{C}
Density1.29±0.1g/cm31.29 \pm 0.1 \, \text{g/cm}^3
logP\log P2.02
pKa9.82±0.209.82 \pm 0.20

Spectroscopic Features

While direct spectroscopic data (e.g., IR, UV-Vis) are absent in the provided sources, the presence of conjugated carbonyl groups (acetyl and oxo) implies strong absorption in the UV range, typical of ππ\pi \rightarrow \pi^* transitions. The methoxy and carboxamide groups would contribute distinct NMR signals, such as a singlet for the methoxy protons and amide proton exchange broadening .

Synthesis and Derivatives

Structural Analogues

Key derivatives include:

  • N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide: Substitution of methoxy with chloro enhances electrophilicity .

  • N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide: Incorporation of a fused cyclohexene ring modifies steric and electronic properties .

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